N-(2-isopropylphenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide
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Description
N-(2-isopropylphenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide, also known as IMMA, is a tetrazole-based compound that has gained significant attention in scientific research due to its potential applications in the field of medicine.
Scientific Research Applications
Antiallergic Activity
Studies on antianaphylactic agents have synthesized analogues such as N-(2-isopropylphenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide, demonstrating antiallergic activity. The synthetic pathway involved starting from 4-oxo-4H-1-benzopyran-3-carbonitriles or 2-amino-4-oxo-4H-1-benzopyran-3-carboxaldehydes to yield tetrazole analogues with significant antiallergic potential when tested in rats. The activity of these compounds varied with substituents, showing a marked increase with specific configurations, notably with an isopropyl group enhancing the antiallergic effect. Among these, certain derivatives were found to be significantly more potent than disodium cromoglycate, a standard antiallergic agent, suggesting their potential as antiallergic drugs with both intravenous and oral efficacy (Nohara et al., 1985).
Antitumor Potential
Research into antitumor imidazotetrazines has highlighted the synthesis of compounds structurally related to this compound. These studies have explored the interaction of diazoimidazole carboxamide with isocyanates to form tetrazine derivatives, demonstrating curative activity against specific leukemia strains. The mechanism of action is proposed to involve the formation of acyclic triazene in aqueous environments, indicating a potential pathway for prodrug modifications enhancing antitumor efficacy (Stevens et al., 1984).
Cytotoxicity and Antimicrobial Properties
The synthesis and characterization of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives related to this compound have been investigated, revealing their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. Such findings underscore the potential of these compounds in developing therapeutic agents with cytotoxic properties. Additionally, antimicrobial evaluation of these compounds could provide a basis for new antimicrobial agents, highlighting the versatility of the chemical framework in addressing various biological targets (Hassan et al., 2014).
properties
IUPAC Name |
2-(4-methoxyphenyl)-N-(2-propan-2-ylphenyl)tetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-12(2)15-6-4-5-7-16(15)19-18(24)17-20-22-23(21-17)13-8-10-14(25-3)11-9-13/h4-12H,1-3H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVMCRUVSKDBUCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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